4-amino-N-(3-ethoxypropyl)benzenesulfonamide

Beschreibung

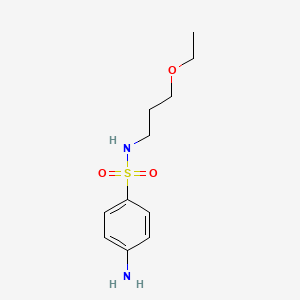

4-Amino-N-(3-ethoxypropyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with an amino group at the 4-position and a sulfonamide moiety linked to a 3-ethoxypropyl chain. This compound is part of a broader class of sulfonamides, which are widely studied for their antimicrobial, anticancer, and metal-chelating properties .

Eigenschaften

IUPAC Name |

4-amino-N-(3-ethoxypropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3S/c1-2-16-9-3-8-13-17(14,15)11-6-4-10(12)5-7-11/h4-7,13H,2-3,8-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJVOBKOTTWEKQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-amino-N-(3-ethoxypropyl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 3-ethoxypropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes, including custom synthesis and procurement .

Analyse Chemischer Reaktionen

Acylation Reactions

The primary amino group (-NH₂) undergoes acylation with acyl chlorides or anhydrides to form amide derivatives. This reaction enhances pharmacological properties by introducing hydrophobic or electron-withdrawing groups.

Example Reaction:

Key Findings:

-

Acetylation improves metabolic stability and binding affinity to carbonic anhydrases (CAs) by modulating hydrophobicity .

-

Acylated derivatives showed nanomolar dissociation constants () for CA I and II isoforms in thermal shift assays .

Alkylation and Etherification

The ethoxypropyl side chain participates in alkylation reactions, while the sulfonamide group can undergo S-alkylation under basic conditions.

Reaction Conditions:

-

Alkylation of Ethoxypropyl: Requires alkyl halides (e.g., iodoethane) in alkaline media (K₂CO₃/DMF) .

-

S-Alkylation: Utilizes alkyl halides (e.g., iodoethane) with NaH as a base to form thioether derivatives .

Example Product:

4-({2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-amino)benzenesulfonamide .

Applications:

Cyclization and Heterocycle Formation

The amino and sulfonamide groups facilitate cyclization reactions to form five- or six-membered heterocycles (e.g., thiadiazoles, triazoles).

Triazole and Oxadiazole Formation

Conditions:

-

Heating semicarbazides in NaOH followed by acidification produces triazoles .

-

Reaction with potassium xanthogenate forms oxadiazole-2-thiones .

Example Product:

4-{[2-(5-oxo-4-phenyl-4,5-dihydro-1 H-1,2,4-triazol-3-yl)ethyl]amino}benzenesulfonamide .

Sulfonation and Sulfhydryl Reactions

The sulfonamide group reacts with sulfonyl chlorides or thiols to introduce additional sulfonyl or sulfhydryl moieties.

Reaction:

Applications:

Ureido/Thioureido Derivatives

Reaction with isocyanates or isothiocyanates forms ureido/thioureido derivatives, which are precursors for further cyclization.

Example Reaction:

Key Data:

Comparative Reactivity Table

Thermodynamic and Kinetic Data

-

Binding Affinity: Diazobenzenesulfonamides (e.g., compound 31 ) exhibit for CA isoforms .

-

Synthesis Yields: Cyclization reactions achieve 68–90% yields under optimized aqueous conditions .

Structural Insights from Crystallography

X-ray studies reveal:

Wissenschaftliche Forschungsanwendungen

4-amino-N-(3-ethoxypropyl)benzenesulfonamide has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-amino-N-(3-ethoxypropyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The amino group and the sulfonamide moiety play crucial roles in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Substituent Chain Length and Terminal Functional Groups

The alkylamino/alkoxy chain length and terminal functional groups significantly impact physicochemical properties and bioactivity:

- Chain Length : Longer chains (e.g., N-propyl-S vs. N-ethyl-S) increase lipophilicity, enhancing membrane permeability but reducing water solubility .

- Amino-terminated derivatives (N-ethyl-S, N-propyl-S) exhibit stronger metal-chelating capabilities, relevant to antimicrobial and anticancer activity .

Ring Substitutions and Electronic Effects

Additional substituents on the benzene ring modulate electronic properties:

- 4-Methyl Substituent (): Methyl groups donate electrons via hyperconjugation, increasing electron density on the ring and altering binding interactions in biological targets.

- Nitro and Trifluoromethyl Groups (): Strong electron-withdrawing groups (e.g., -NO₂, -CF₃) reduce electron density, affecting solubility and metabolic stability.

Structural and Computational Insights

Quantum chemical studies () on alkylamino-substituted sulfonamides reveal that:

- Lipophilicity increases with chain length, correlating with improved logP values.

- Electrostatic Potential Maps: Amino-terminated derivatives exhibit stronger negative potentials at the sulfonamide moiety, enhancing interactions with positively charged metal ions .

Biologische Aktivität

4-Amino-N-(3-ethoxypropyl)benzenesulfonamide is an organic compound with the molecular formula and a molecular weight of 258.34 g/mol. This compound belongs to the class of sulfonamides, which are known for their diverse biological activities. Its structure consists of an amino group and a sulfonamide moiety, which are critical for its biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes involved in various biochemical pathways. The amino group and the sulfonamide moiety facilitate binding to these targets, potentially influencing enzyme activity and other cellular processes. While detailed mechanisms specific to this compound are still under investigation, similar compounds have shown interactions with carbonic anhydrases and other enzymes, suggesting potential applications in enzyme inhibition and therapeutic development .

Antitumor Activity

Research has indicated that sulfonamide derivatives can exhibit antitumor activity. For instance, studies have explored the effects of various substituted benzenesulfonamides on tumor models, showing varying degrees of efficacy against different cancer types. Although this compound has not been extensively studied in clinical settings, its structural similarities to known antitumor agents suggest potential for further investigation in this area .

Enzyme Inhibition

Sulfonamides, including this compound, have been studied for their ability to inhibit carbonic anhydrases (CAs), which are important for maintaining acid-base balance in tissues. Inhibitors of CAs have therapeutic implications for conditions such as glaucoma and certain types of cancer. Preliminary findings suggest that this compound may possess similar inhibitory properties, warranting further research into its binding affinity and specificity towards different CA isozymes .

Study on Enzyme Inhibition

In a study focusing on the inhibition of human carbonic anhydrase II (hCAII), a series of benzenesulfonamide derivatives were synthesized and tested. The results indicated that modifications to the sulfonamide group significantly affected binding affinity and inhibitory potency. Although this compound was not directly tested in this study, the findings highlight the importance of structural features in determining biological activity .

Antitumor Research

Another study investigated a range of substituted benzenesulfonamides for their antitumor effects in mouse models. While specific data on this compound was not available, the results from related compounds suggest that structural modifications can lead to enhanced antitumor activity, indicating a potential avenue for future research into this compound's efficacy against cancer .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

| Compound Name | Molecular Formula | Known Biological Activity |

|---|---|---|

| This compound | C11H18N2O3S | Potential enzyme inhibitor; antitumor activity |

| 4-Aminobenzenesulfonamide | C6H8N2O2S | Known CA inhibitor; antibacterial properties |

| Sulfanilamide | C6H8N2O2S | Antibacterial; used in treating infections |

This table illustrates that while this compound is still under investigation, its structural relatives have established biological activities that could inform future research directions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.